N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide
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Overview
Description
N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butylamino group, a 4-methylphenyl group, and a lambda(4)-sulfanylidene group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the lambda(4)-sulfanylidene group, the 4-methylphenyl group, and finally the tert-butylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Z)-(Tert-butylamino)(4-methylphenyl)-lambda(4)-sulfanylidene]benzenesulfonamide include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: An aniline derivative with two chlorine atoms substituted on the ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[(tert-butylamino)-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-14-10-12-15(13-11-14)22(18-17(2,3)4)19-23(20,21)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDCSNRGDIUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=CC=C2)/NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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